5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid
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Overview
Description
5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid stands out due to its cyclopropyl and fluoro substituents, which impart unique chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
5-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
The molecular formula of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is C8H9FN2O2 with a molecular weight of approximately 168.17 g/mol. The synthesis typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring .
Synthetic Routes
Reaction Type | Reagents Used |
---|---|
Cyclization | Cyclopropyl hydrazine + 4-fluoro-3-oxobutanoic acid |
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Sodium borohydride, lithium aluminum hydride |
The biological activity of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid primarily stems from its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to significant changes in cellular processes, including the inhibition of inflammatory responses and cancer cell proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory : It has been evaluated for its potential to inhibit inflammatory mediators.
- Antimicrobial : Studies suggest effectiveness against various bacterial strains.
- Anticancer : Preliminary results indicate potential in inhibiting tumor growth through modulation of signaling pathways.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Efficacy : In tests against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against these cancer types .
Comparative Analysis with Similar Compounds
The unique structural features of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid contribute to its distinct biological profile compared to related pyrazole derivatives.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Ethyl and chloro substituents | Moderate anti-inflammatory |
5-Chloro-3-methyl-1-phenylylpyrazole | Phenyl group | Antimicrobial |
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenylylpyrazole | Multiple aromatic rings | Strong anticancer effects |
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoro-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9FN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
WBFYAWPGIQKIMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)C2CC2 |
Origin of Product |
United States |
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